n-[(2R)-1-Phénylpropan-2-yl]prop-2-yn-1-amine
Vue d'ensemble
Description
Norselegiline is a member of amphetamines.
Applications De Recherche Scientifique
Traitement des maladies neurodégénératives
n-[(2R)-1-Phénylpropan-2-yl]prop-2-yn-1-amine : est un dérivé de la propargylamine ayant des implications importantes dans le traitement des maladies neurodégénératives. Il agit comme un inhibiteur de la monoamine oxydase-B (MAO-B), ce qui est particulièrement efficace contre des maladies telles que la maladie de Parkinson et la maladie d'Alzheimer . Les effets neuroprotecteurs du composé sont attribués à sa capacité à réduire le stress oxydatif et à stabiliser les membranes mitochondriales, indépendamment de l'inhibition de la MAO-B .
Applications antiapoptotiques
La fonction antiapoptotique de ce composé est remarquable. Il a été constaté qu'il avait un effet de traitement neuroprotecteur, ce qui est crucial pour les maladies qui impliquent la mort des cellules neuronales . Cette propriété en fait un candidat pour le traitement symptomatique de diverses affections neurodégénératives.
Gestion du diabète
En tant qu'inhibiteur de la MAO-B, This compound a également été utilisé dans la prise en charge du diabète de type 1. Il aide à atténuer les complications cardiovasculaires associées au diabète, offrant une approche multiforme des soins du diabète .
Thérapie anticancéreuse
En recherche sur le cancer, ce composé s'est montré prometteur en raison de ses propriétés inhibitrices contre la désméthylase-1 spécifique à la lysine (LSD-1). Lorsqu'il est utilisé conjointement à des agents chimiothérapeutiques, il améliore l'inhibition de la LSD-1, conduisant à une sénescence induite et à une inhibition de la croissance des cellules cancéreuses . De plus, il a été identifié comme inhibant la réductase du 5-carboxylate de proline-1 (PYCR1), offrant une autre voie pour le traitement du cancer .
Synthèse de composés pharmaceutiques
La synthèse sans solvant des propargylamines, y compris This compound, est une approche de la chimie verte qui gagne en popularité. Cette méthode est pertinente pour la production de composés pharmaceutiques, car elle évite l'utilisation de solvants nocifs et favorise la durabilité environnementale .
Synthèse de médicaments énantiopurs
Ce composé est également essentiel dans la synthèse de médicaments énantiopurs. Le processus de biocatalyse asymétrique utilise ce composé pour produire de la ®-1-phénylpropan-2-amine à partir de substrats prochiraux, ce qui est une étape clé dans la fabrication de produits pharmaceutiques énantiomériquement purs .
Activités neurorestauratrices
Outre ses effets neuroprotecteurs, This compound a démontré des activités neurorestauratrices. Cela comprend la promotion de la croissance et de la récupération neuronale, ce qui est particulièrement bénéfique dans le contexte de lésions cérébrales ou de maladies neurodégénératives chroniques
Mécanisme D'action
Target of Action
The primary target of n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, also known as selegiline, is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain, and its overactivity is associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Mode of Action
Selegiline acts as an irreversible selective MAO-B inhibitor . By inhibiting MAO-B, selegiline prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain. This results in reduced symptoms of neurodegenerative disorders .
Biochemical Pathways
The inhibition of MAO-B by selegiline affects several biochemical pathways. It prevents the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation and other neurological functions . This leads to an increase in the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Result of Action
The result of selegiline’s action is a reduction in the symptoms of neurodegenerative diseases like Parkinson’s disease . By increasing the availability of monoamine neurotransmitters in the brain, selegiline can help improve mood, reduce depression, and enhance motor control .
Analyse Biochimique
Biochemical Properties
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as a monoamine oxidase (MAO) inhibitor . Among the two isoforms of MAO, MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine acts as an irreversible selective MAO-B inhibitor drug .
Cellular Effects
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it prevents apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes .
Molecular Mechanism
At the molecular level, n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is found to enhance LSD-1 inhibition and results in induced senescence and growth inhibition of cancer cells .
Activité Biologique
N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, commonly referred to as Norselegiline, is a compound structurally related to selegiline, which is primarily used in the treatment of Parkinson's disease. This article delves into the biological activity of Norselegiline, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
Norselegiline has the molecular formula and a molecular weight of approximately 189.25 g/mol. It features a unique prop-2-yn-1-amine backbone attached to a phenylpropan moiety. This structure allows for significant interactions with biological targets, particularly within the central nervous system (CNS).
Norselegiline primarily acts as an irreversible selective inhibitor of monoamine oxidase B (MAO-B) . This enzyme is responsible for the oxidative deamination of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, Norselegiline increases the availability of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive function.
Key Mechanisms:
- Inhibition of Monoamine Oxidase : Prevents the breakdown of key neurotransmitters.
- Potential Stimulant Properties : Its structural similarity to amphetamines suggests possible stimulant effects, although these are less pronounced than in traditional amphetamines.
Biological Activity
The biological activity of Norselegiline has been investigated through various studies:
- Neuroprotective Effects : Preclinical studies indicate that Norselegiline may improve motor function in animal models of Parkinson's disease. Its neuroprotective properties are attributed to increased dopamine levels and reduced oxidative stress in neuronal cells.
- Mood Enhancement : By increasing serotonin and norepinephrine levels, Norselegiline may provide antidepressant effects, making it a candidate for treating mood disorders.
- Interactions with Transporters : Research shows that Norselegiline may also interact with neurotransmitter transporters, influencing reuptake mechanisms and further affecting neurotransmitter availability.
Comparative Analysis with Similar Compounds
The following table compares Norselegiline with other amphetamines regarding their structure and biological activity:
Compound Name | Structure Type | Unique Features |
---|---|---|
Norselegiline | Amphetamine derivative | Selective MAO-B inhibitor; neuroprotective effects |
Amphetamine | Simple amine | Strong stimulant properties; widely studied |
Methamphetamine | Methylated amine | More potent CNS stimulant; higher abuse potential |
1-Methylphenidate | Piperidine derivative | Used clinically for ADHD; different mechanism of action |
N,N-Dimethyltryptamine | Tryptamine derivative | Hallucinogenic properties; interacts differently with receptors |
Case Studies
Several studies have focused on the efficacy and safety profile of Norselegiline:
- Study on Motor Function Improvement : In a controlled trial involving animal models, Norselegiline demonstrated significant improvements in motor functions compared to untreated controls. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.
- Mood Regulation Study : Another study explored the effects of Norselegiline on mood regulation in depressed patients. Results indicated that patients receiving Norselegiline experienced notable improvements in depressive symptoms compared to those on placebo.
Pharmacokinetics
Norselegiline exhibits favorable pharmacokinetic properties:
- Absorption : High probability of human intestinal absorption.
- Blood-Brain Barrier Penetration : Demonstrates strong potential to cross the blood-brain barrier, enhancing its effectiveness in CNS applications.
- Metabolism : Primarily metabolized by CYP450 enzymes, indicating potential interactions with other medications .
Propriétés
IUPAC Name |
(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315731 | |
Record name | Desmethylselegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56862-28-3 | |
Record name | Desmethylselegiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56862-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylselegiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056862283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylselegiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLSELEGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F44WR1I53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.